Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at positions 4 and 7, an ethyl ester group at position 3, and a fused pyridine ring system. Naphthyridines are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate typically involves cyclization reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and decarboxylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The bromine atoms make it suitable for cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the naphthyridine ring system play crucial roles in binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine Derivatives: These compounds have different substitution patterns and may exhibit distinct biological activities.
1,6-Naphthyridine Derivatives: Similar in structure but with variations in the position of nitrogen atoms and substituents, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-5-14-8-3-6(12)4-15-10(8)9(7)13/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJIFLYLUXJHCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=NC2=C1Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700323 |
Source
|
Record name | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257852-54-2 |
Source
|
Record name | Ethyl 4,7-dibromo-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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